molecular formula C16H20N2O B3053804 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine CAS No. 56229-96-0

1-[2-(Naphthalen-1-yloxy)ethyl]piperazine

Cat. No.: B3053804
CAS No.: 56229-96-0
M. Wt: 256.34 g/mol
InChI Key: OHELUTBQEZLZQB-UHFFFAOYSA-N
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Description

1-[2-(Naphthalen-1-yloxy)ethyl]piperazine ( 56229-96-0) is a high-value chemical intermediate with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol . This compound is characterized by a naphthalene group linked to a piperazine ring via an ethoxy spacer, a structural motif common in the development of biologically active molecules . The primary application of this compound is in advanced chemical synthesis, where it serves as a key building block for the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . Piperazine derivatives are extensively researched for their potential to interact with central nervous system targets, including serotonin and dopamine receptors, making them valuable in medicinal chemistry for the design of new therapeutic agents . Furthermore, the structural similarity of this compound to patented derivatives described in the literature, such as those with antihypertensive activity, underscores its utility in early-stage drug discovery and development . We supply this compound as a high-quality material, with purity standards exceeding 99% as confirmed by rigorous analytical methods including LCMS, GCMS, HPLC, and NMR spectroscopy . It is offered in both bulk and prepack quantities to support various scales of research. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-naphthalen-1-yloxyethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-6-15-14(4-1)5-3-7-16(15)19-13-12-18-10-8-17-9-11-18/h1-7,17H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELUTBQEZLZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480042
Record name Piperazine, 1-[2-(1-naphthalenyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56229-96-0
Record name Piperazine, 1-[2-(1-naphthalenyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Piperazine Naphthalene Compounds

General Synthetic Protocols for 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine Analogs

The construction of the this compound scaffold typically involves the formation of two key linkages: the aryloxy ether bond and the N-alkylation of the piperazine (B1678402) ring. Synthetic strategies can assemble these fragments in different orders, but generally rely on well-established reaction classes.

Coupling Reactions Involving Naphthalene (B1677914) and Piperazine Precursors

The formation of N-arylpiperazines from aromatic compounds and piperazine is a cornerstone of many synthetic routes. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions are particularly efficient for this purpose. The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide (e.g., 1-bromo-naphthalene) with a piperazine derivative. nih.govresearchgate.net This method has been successfully used to prepare multigram quantities of related compounds like 1-(7-fluoro-naphthalen-1-yl)piperazine, demonstrating its scalability. researchgate.net Other methods include the copper-catalyzed Ullmann-Goldberg reaction and aromatic nucleophilic substitution (SNAr), the latter being effective when the aromatic ring is electron-deficient. nih.govmdpi.com

Alternatively, the piperazine ring itself can be constructed from precursors. One approach involves reacting a suitable aniline (B41778) with bis-(2-haloethyl)amine. nih.govmdpi.com This strategy was employed in the initial synthesis of Vilazodone, where the piperazine ring was built using bis-(2-chloroethyl)amine and an aminobenzofuran derivative. mdpi.com

A common route to the target compound's ether linkage involves a nucleophilic substitution reaction, such as reacting naphthalen-1-ol with a suitably protected and activated piperazine-ethanol derivative under basic conditions.

Aminomethylation and Alkylation Strategies in Piperazine Derivative Synthesis

N-alkylation is a fundamental strategy for synthesizing piperazine derivatives. mdpi.com The most common methods include nucleophilic substitution using alkyl halides or sulfonates, and reductive amination. nih.govmdpi.com For instance, the synthesis of N-ethylpiperazine can be achieved through reductive amination of piperazine with ethanol (B145695) using a specialized catalyst. google.com Similarly, the synthesis of the CDK 4/6 inhibitor Abemaciclib involves a reductive amination step to connect N-ethylpiperazine to an aldehyde precursor. mdpi.com

Aminomethylation, such as the Mannich reaction, provides another route to functionalize aromatic precursors. This reaction involves combining an active hydrogen-containing compound (like naphthalen-2-ol), formaldehyde, and a secondary amine (like piperazine) to form Mannich bases. researchgate.net While this typically adds a -CH2-piperazine group directly to the ring, modifications of this strategy can be used to build more complex linkers.

These alkylation strategies are crucial for introducing the ethyl linker between the naphthalene oxygen and the piperazine nitrogen, or for adding substituents to the second nitrogen of the piperazine ring to modulate the compound's properties.

Design and Preparation of Diverse Piperazine-Naphthalene Derivatives

The design of piperazine-naphthalene derivatives is often guided by creating hybrid molecules that combine pharmacophoric elements from different known ligands. nih.gov This approach aims to achieve high affinity and selectivity for specific biological targets. For example, researchers have designed compounds by merging fragments of aminotetralin (a naphthalene-related structure) and arylpiperazine molecules, which are known to interact with dopamine (B1211576) receptors. nih.govnih.gov

The preparation of these diverse derivatives involves multi-step syntheses. A general approach might start with a protected piperazine derivative which is first coupled to the naphthalene core. Subsequent deprotection and further reaction at the newly freed piperazine nitrogen allow for the introduction of a wide variety of substituents. This modular approach facilitates the creation of a library of analogs for structure-activity relationship (SAR) studies. For instance, various substituted indole (B1671886) rings have been successfully attached to the piperazine nitrogen of a tetrahydronaphthalen-piperazine core via amide or methylene (B1212753) linkers to probe their effect on dopamine D3 receptor affinity. nih.gov

The table below illustrates the design strategy for creating diverse analogs by modifying the substituent on the piperazine ring.

Base ScaffoldLinkerTerminal Group (R)Target Class Example
Naphthalen-yloxy-ethyl-piperazineDirectPhenylDopamine Receptor Ligands
Naphthalen-yloxy-ethyl-piperazineAmideIndoleDopamine Receptor Ligands nih.gov
Naphthalen-yloxy-ethyl-piperazineMethyleneBenzo[b]thiopheneDopamine Receptor Ligands nih.gov
Naphthalen-yloxy-ethyl-piperazineDirect2,3-DichlorophenylDopamine Receptor Ligands nih.gov

Chemical Transformations for Modulating Pharmacological Properties

Once a lead compound like this compound is synthesized, further chemical transformations are employed to fine-tune its pharmacological profile. The piperazine moiety is particularly amenable to such modifications. nih.gov The two nitrogen atoms of the piperazine core allow for the introduction of substituents that can significantly alter a molecule's basicity, solubility, and ability to interact with biological targets. nih.gov

Modifications can include:

Substitution on the second piperazine nitrogen: Introducing various aryl, heteroaryl, or alkyl groups can drastically change receptor affinity and selectivity. In one study, attaching different substituted phenyl groups to the piperazine nitrogen of a related scaffold led to compounds with varying potencies for dopamine D2 and D3 receptors. nih.gov

Substitution on the naphthalene ring: Adding groups like halogens (fluoro, chloro) or methoxy (B1213986) groups to the naphthalene core can alter the electronic properties and steric profile of the molecule, influencing how it fits into a receptor's binding pocket. nih.govrsc.org

Bioisosteric replacement: Replacing parts of the molecule with structurally similar but electronically different groups can improve properties. For example, replacing a naphthalene ring with a benzothiazole (B30560) or indazole ring in related structures resulted in high affinity for dopamine receptors. nih.gov

These transformations are guided by SAR data to optimize the compound for a desired biological effect.

Analytical Techniques for Reaction Monitoring and Purification

The synthesis and purification of this compound and its derivatives require robust analytical methods to ensure reaction completion, identify byproducts, and confirm the purity of the final product. env.go.jp

Reaction Monitoring and Identification: Chromatographic techniques are central to analyzing these compounds. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used, as the naphthalene ring is UV-active. rdd.edu.iqjocpr.com For molecules lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to detect piperazine-containing intermediates. jocpr.com Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful tools for both qualitative and quantitative analysis, providing information on molecular weight and structure. rdd.edu.iqresearchgate.net

Purification Techniques: Purification is typically achieved using column chromatography. env.go.jp Normal-phase chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is suitable for separating relatively non-polar compounds. The process involves eluting the column with a solvent system of gradually increasing polarity, which separates the target compound from reactants and byproducts. env.go.jp For large-scale synthesis, specialized metal scavenging techniques may be necessary to remove residual palladium from cross-coupling reactions to meet pharmaceutical purity standards. researchgate.net

The table below summarizes common analytical techniques used.

TechniqueApplicationDetection Method
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantificationUV-Vis, Mass Spectrometry (MS) rdd.edu.iq
Gas Chromatography (GC)Analysis of volatile intermediates, purityMass Spectrometry (MS), Flame Ionization Detector (FID) researchgate.net
Thin-Layer Chromatography (TLC)Reaction monitoringUV light, staining agents
Nuclear Magnetic Resonance (NMR)Structure elucidation¹H, ¹³C spectroscopy researchgate.netnih.gov
Column ChromatographyPurificationSilica gel, Alumina env.go.jp

Pharmacological Characterization of Piperazine Naphthalene Scaffolds

Enzymatic Inhibition and Modulatory Activities

Efflux Pump Inhibition Mechanisms in Microorganisms

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, prompting research into strategies to overcome antibiotic resistance. One such approach involves the inhibition of efflux pumps, which are membrane proteins that actively transport antibiotics out of bacterial cells, thereby reducing their intracellular concentration and efficacy. Compounds containing a piperazine-naphthalene scaffold have been investigated as potential efflux pump inhibitors (EPIs).

Structurally related compounds, such as 1-(1-naphthylmethyl)-piperazine (NMP), have demonstrated the ability to reverse multidrug resistance in Gram-negative bacteria like Escherichia coli and Salmonella enterica. nih.govresearchgate.netnih.gov The mechanism of action for these inhibitors is believed to involve the disruption of the function of Resistance-Nodulation-Division (RND) type efflux pumps, such as the AcrAB-TolC system in E. coli. researchgate.netresearchgate.netresearchgate.net By inhibiting these pumps, piperazine-naphthalene derivatives can increase the intracellular accumulation of various antibiotics, effectively restoring their antibacterial activity. researchgate.netnih.gov

Studies have shown that NMP can potentiate the activity of antibiotics like fluoroquinolones and linezolid (B1675486) against clinical isolates of E. coli. nih.gov The interaction of these EPIs with the efflux pump can lead to a decrease in the minimum inhibitory concentration (MIC) of the antibiotic, indicating a synergistic effect. nih.gov The process involves the EPI binding to the pump, often competitively, which prevents the pump from expelling the antibiotic. nih.gov This restoration of antibiotic susceptibility offers a promising strategy to combat infections caused by MDR bacteria. nih.gov

Potential Interactions with Other Enzyme Systems (e.g., CYP51B enzyme)

Beyond their effects on bacterial efflux pumps, compounds with piperazine (B1678402) and naphthalene (B1677914) moieties have the potential to interact with various enzyme systems, including the cytochrome P450 (CYP) family. While direct studies on "1-[2-(Naphthalen-1-yloxy)ethyl]piperazine" and the fungal enzyme CYP51B are limited, the structural components suggest a potential for interaction. The CYP51 family, specifically lanosterol (B1674476) 14α-demethylase, is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.gov Inhibition of this enzyme is a well-established mechanism for many antifungal drugs.

The design of antifungal agents often incorporates nitrogen-containing heterocyclic rings, such as the piperazine moiety, which can coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function. researchgate.net Research on triazole antifungal agents with piperazine side chains has been based on their interaction with the active site of CYP51. researchgate.net This suggests that the piperazine ring within the "this compound" structure could potentially play a similar role.

Furthermore, piperazine and naphthalene derivatives have been shown to interact with various human CYP isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4, indicating the broad potential for this chemical scaffold to interact with P450 enzymes. Naphthalene and its derivatives have also been studied for their interaction with and oxidation by CYP enzymes. Given that CYP51 is a member of the cytochrome P450 superfamily, it is plausible that piperazine-naphthalene scaffolds could exhibit inhibitory activity against fungal CYP51B, representing a potential mechanism for antifungal action.

Biological Activities Observed in Structurally Related Compounds (Excluding Clinical Outcomes)

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Compounds structurally related to "this compound," which feature both piperazine and naphthalene cores, have demonstrated a wide spectrum of antimicrobial activities. The piperazine nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.

Antibacterial Activity: Piperazine derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. Some synthesized piperazine compounds have shown potent bactericidal activities, proving effective against human pathogens. The antibacterial action can involve mechanisms such as targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death.

Antifungal Activity: The antifungal potential of piperazine-naphthalene scaffolds is also significant. researchgate.net As discussed, a potential mechanism for this activity is the inhibition of the CYP51B enzyme. researchgate.net Numerous piperazine derivatives have been synthesized and have shown significant antifungal properties against a range of pathogenic fungi, including Candida albicans and Aspergillus species. researchgate.net

Antiviral and Antiparasitic Activities: The broad biological profile of piperazine derivatives extends to antiviral and antiparasitic effects. Substituted naphthoxyamines, which share structural similarities, have also been reported to possess antiparasitic properties.

The following table summarizes the observed antimicrobial activities of structurally related piperazine-naphthalene compounds against various microorganisms.

MicroorganismTypeObserved Activity in Structurally Related Compounds
Staphylococcus aureusGram-positive BacteriaActive
Escherichia coliGram-negative BacteriaActive
Pseudomonas aeruginosaGram-negative BacteriaActive
Candida albicansFungusActive
Aspergillus nigerFungusActive

Anticancer and Antiproliferative Effects

The piperazine-naphthalene scaffold is a recurring motif in the design of potential anticancer agents. Numerous studies have demonstrated the significant antiproliferative activity of compounds containing these structural elements against a variety of human cancer cell lines.

Derivatives incorporating piperazine have shown the ability to inhibit the growth of cancer cells and, in some cases, induce apoptosis (programmed cell death). For example, novel piperazine derivatives of vindoline, a natural product, exhibited significant antiproliferative effects, with some conjugates showing low micromolar growth inhibition values against most of the 60 human tumor cell lines tested by the National Cancer Institute (NCI).

The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The naphthalene moiety is also found in many biologically active compounds and has been incorporated into molecules with potent antiproliferative activity. Naphthalene-substituted triazole spirodienones, for instance, have displayed potent cytotoxic activity against cancer cell lines such as MDA-MB-231 (breast cancer), Hela (cervical cancer), and A549 (lung cancer).

The table below provides examples of cancer cell lines that have shown sensitivity to structurally related piperazine-naphthalene compounds.

Cancer Cell LineCancer TypeObserved Effect in Structurally Related Compounds
MDA-MB-231Breast CancerPotent inhibitory activity, apoptosis induction
HelaCervical CancerPotent inhibitory effect
A549Lung CancerStrong inhibitory effect
KM12Colon CancerGrowth inhibition
SK-MEL-5MelanomaHigh growth inhibition

Anti-inflammatory Properties

Compounds containing the piperazine-naphthalene framework have also been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases.

A newly synthesized 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine, when complexed with β-cyclodextrin, demonstrated significant immunomodulatory properties in a model of aseptic inflammation. This compound was shown to have stimulatory effects on various immune cell populations, suggesting its potential to modulate the inflammatory response.

Furthermore, various piperazine derivatives have been reported to possess noteworthy anti-inflammatory activity. These compounds have been shown to inhibit the production of inflammatory mediators such as nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. The naphthalene moiety is also present in several compounds with known anti-inflammatory properties, such as naproxen. This collective evidence suggests that the piperazine-naphthalene scaffold is a promising template for the development of novel anti-inflammatory agents.

Neurological Modulations (e.g., Antidepressant, Antipsychotic, Antihypertensive)

The piperazine ring is a common feature in many centrally acting drugs, and its combination with a naphthalene moiety has given rise to compounds with a range of neurological effects. nih.gov Piperazine derivatives have been widely studied for their potential as treatments for various neurological and psychiatric disorders. nih.gov

Antidepressant and Antipsychotic Effects: Many piperazine derivatives exhibit antipsychotic and antidepressant properties. These effects are often mediated through interactions with neurotransmitter receptors in the brain, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov For instance, certain piperazine analogues are known agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders. nih.gov

Antihypertensive Effects: The naphthalene moiety is a component of propranolol, a well-known beta-blocker used to treat hypertension. The combination of piperazine and naphthalene structural features could potentially lead to compounds with effects on the cardiovascular system, including antihypertensive activity.

Naphthalene itself has been shown to alter brain monoaminergic neurotransmitters, such as dopamine and serotonin, which play crucial roles in mood regulation and other neurological functions. The diverse neurological activities of compounds containing piperazine and naphthalene suggest that this scaffold holds potential for the development of new therapeutic agents for a variety of neurological conditions.

Structure Activity Relationship Sar Studies of 1 2 Naphthalen 1 Yloxy Ethyl Piperazine Derivatives

Influence of Substituents on Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be easily modified and for its physicochemical properties that can enhance bioavailability. nih.govnih.gov In the context of 1-[2-(naphthalen-1-yloxy)ethyl]piperazine derivatives, substitutions on the distal nitrogen atom of the piperazine ring are a key determinant of biological activity.

Research into a series of these compounds has shown that the nature of the substituent at the N4 position of the piperazine ring significantly influences receptor binding affinity. For instance, in analogues designed as dopamine (B1211576) D2/D3 receptor ligands, the introduction of various N-heterocyclic substituted aryl groups has been explored. Studies indicate that the piperazine ring can accommodate diverse and bulky substituents, such as substituted indole (B1671886) rings, without losing high affinity for the target receptors. documentsdelivered.com

Specifically, the presence of a halogen-substituted phenyl group attached to the piperazine ring has been identified as crucial for certain inhibitory activities. In a study of analogues of FPMINT, a compound with a similar core structure, a halogen substitute on the fluorophenyl moiety attached to the piperazine was found to be essential for inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk The position and nature of other substituents on an arylpiperazine moiety can also fine-tune affinity and selectivity. For example, in trazodone (B27368) analogues, placing a methyl group in the alpha position to the aliphatic nitrogen atom of the piperazine ring led to a decrease in affinity for the α1 receptor while maintaining affinity for the 5HT2A receptor. nih.gov

The basicity of the piperazine nitrogens, which can be modulated by nearby chemical groups, also plays a significant role. This property affects the protonation state of the molecule at physiological pH, which in turn influences solubility and the ability to form ionic bonds with target proteins. researchgate.netrsc.org

Table 1: Influence of Piperazine Ring Substituents on Biological Activity

Parent Compound Series Substituent on Piperazine Observed Effect
Naphthalen-piperazine hybrids Substituted indole rings Maintained high D3 receptor affinity. documentsdelivered.com
FPMINT Analogues Halogen on fluorophenyl group Essential for ENT1 and ENT2 inhibitory effects. polyu.edu.hk

Impact of Naphthalene (B1677914) Moiety Modifications on Receptor Affinity and Functional Activity

The naphthalene moiety serves as a critical anchor for receptor interaction, and modifications to this part of the molecule can lead to dramatic changes in affinity and functional activity. The size, lipophilicity, and electronic properties of this aromatic system are key to its binding capabilities.

Structure-activity relationship studies have demonstrated the importance of the bicyclic naphthalene system for certain biological targets. In one series of compounds designed as ENT inhibitors, the complete replacement of the naphthalene moiety with a simpler benzene (B151609) ring resulted in the abolition of inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This highlights the specific steric and electronic contributions of the naphthalene ring system required for interaction with these transporters.

However, activity could be restored or modulated by adding substituents to the new benzene ring. The addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring was able to regain inhibitory activity on both ENT1 and ENT2, suggesting that specific hydrophobic pockets in the receptor binding site need to be occupied. polyu.edu.hk Furthermore, derivatization of functional groups on the naphthalene ring, such as hydroxyl or amino groups, can modulate affinity and functional activity. In a study of dopamine receptor ligands, functionalization of hydroxyl and amino groups on a tetrahydronaphthalen-ol scaffold generally led to a loss of agonist potency. nih.gov

Table 2: Effect of Naphthalene Moiety Modifications on Biological Activity

Modification Resulting Change in Activity Target
Replacement of naphthalene with benzene Abolished inhibitory effects. polyu.edu.hk ENT1/ENT2
Replacement with meta-methyl benzene Regained inhibitory activity. polyu.edu.hk ENT1/ENT2
Replacement with para-ethyl benzene Regained inhibitory activity. polyu.edu.hk ENT1/ENT2

Linker Chain Variations and Their Effects on Pharmacological Profile

Studies on related disubstituted piperazine derivatives have shown that elongating the alkyl linker can significantly improve receptor selectivity. For instance, in a series of sigma (σ) receptor ligands, extending the linker from a benzylic to a 3-phenylpropyl chain generally improved selectivity for σ₁ receptors over 5-HT₂B receptors. nih.gov This suggests that a longer chain allows for optimal positioning within the primary target's binding pocket while avoiding interactions with off-target receptors.

The composition of the linker also has a profound impact. The insertion of a piperazine ring into a linker is a strategy used to increase rigidity and improve aqueous solubility upon protonation. rsc.orgsemanticscholar.org However, the basicity (pKa) of the piperazine is highly sensitive to adjacent chemical groups. The presence of amide bonds or the number of methylene (B1212753) units separating the piperazine nitrogen from other functional groups can significantly alter its protonation state, thereby affecting solubility and pharmacokinetic properties. semanticscholar.orgnih.gov Research has shown that maximum basicity is achieved when a carbonyl group is separated from the piperazine nitrogen by at least three methylene units. semanticscholar.org

Table 3: Pharmacological Effects of Linker Chain Variations

Linker Modification Observed Effect Compound Series
Elongation of alkyl tether Improved selectivity for σ₁ receptors. nih.gov N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines
Insertion of piperazine Increased rigidity and potential for improved solubility. rsc.orgsemanticscholar.org PROTACs

Stereochemical Considerations and Enantioselectivity in Piperazine-Naphthalene Analogs

When asymmetric centers are present in the this compound scaffold or its derivatives, the resulting enantiomers can exhibit significantly different pharmacological properties. This enantioselectivity is a clear indication of a specific, three-dimensional interaction with a chiral biological target, such as a receptor or enzyme.

In a series of closely related naphthalen-piperazine derivatives developed as dopamine D3 receptor ligands, the individual enantiomers of the most potent racemic compound showed pronounced differential activity. The (-)-10e enantiomer displayed higher binding affinity at both D2 and D3 receptors compared to its corresponding (+)-10e enantiomer. documentsdelivered.com Specifically, the (-)-enantiomer had a D3 affinity (Ki) of 0.57 nM, whereas the (+)-enantiomer's affinity was 3.73 nM. documentsdelivered.com

This phenomenon is not unique to this specific series. In other piperazine-containing compounds, stereochemistry is a well-established determinant of activity. For example, in a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with analgesic properties, the S-(+) enantiomers consistently demonstrated stronger analgesic activity than their R-(-) counterparts. nih.gov Conversely, the R-(-) enantiomers of some analogues in that series showed narcotic antagonist activity, a property absent in the S-(+) enantiomers. nih.gov This stark difference in pharmacology between enantiomers underscores the importance of stereochemistry in drug design and the need for enantioselective synthesis to produce the more active and selective stereoisomer.

Table 4: Enantioselectivity in Piperazine-Naphthalene Analogs and Related Compounds

Compound Series Enantiomer Observed Biological Activity
Naphthalen-piperazine D3 ligands (-)-10e Higher affinity at D2 (Ki=47.5 nM) and D3 (Ki=0.57 nM) receptors. documentsdelivered.com
(+)-10e Lower affinity at D2 (Ki=113 nM) and D3 (Ki=3.73 nM) receptors. documentsdelivered.com
1-substituted 4-(1,2-diphenylethyl)piperazines S-(+) Stronger analgesic (narcotic agonist) activity. nih.gov

Computational Chemistry and Molecular Modeling of 1 2 Naphthalen 1 Yloxy Ethyl Piperazine

In Silico Design and Screening Methodologies

The rational design of novel drug candidates often begins with in silico methodologies that allow for the efficient screening of large virtual libraries of compounds and the generation of pharmacophore models to identify key structural features for biological activity. In the context of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine and its analogs targeting α1-adrenoceptors, several computational strategies have been employed.

Pharmacophore modeling is a crucial technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For α1D-selective antagonists, a pharmacophore model has been developed that includes features such as a positive ionizable center, a hydrogen bond acceptor, and hydrophobic regions. nih.gov The crystal structure data of the enantiomers of this compound have been shown to satisfactorily match this pharmacophore model, providing a basis for the design of new derivatives with potentially enhanced selectivity and affinity. nih.gov

Virtual screening is another powerful in silico tool that has been utilized in the search for novel α1-adrenoceptor antagonists. This method involves the computational docking of large libraries of chemical compounds against a three-dimensional model of the target receptor. The development of a reliable homology model of the α1D-adrenoceptor has been instrumental in this regard, proving to be a feasible and useful tool for the virtual screening of potential α1D-selective blockers. nih.gov This approach allows for the rapid identification of promising hit compounds from vast chemical databases, which can then be synthesized and evaluated experimentally, thereby accelerating the drug discovery process. researchgate.net Furthermore, an in-silico drug repositioning approach has identified this compound as a potential activator of p53, suggesting new avenues for its therapeutic application. mdpi.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, molecular docking simulations have been instrumental in elucidating its binding mechanism to its primary targets, the α1A- and α1D-adrenoceptors. nih.gov These simulations have provided detailed insights into the specific interactions that govern the binding affinity and selectivity of this compound.

Studies have shown that this compound acts as a competitive antagonist at α1-adrenoceptors. nih.gov Molecular docking studies have been performed using homology models of the α1D-adrenoceptor subtype. nih.gov The results of these simulations indicate that both the (R)- and (S)-enantiomers of this compound exhibit very similar binding poses and occupy the same binding pocket within the receptor. nih.gov This finding is consistent with experimental data showing similar antagonistic effects of both enantiomers on the α1D-adrenoceptor. nih.gov

The binding affinity of this compound to α1-adrenoceptors has been quantified through both experimental and computational methods. Radioligand binding assays have determined its inhibitory constant (Ki) to be approximately 11.6 nM for prostatic α1-adrenoceptors. nih.gov Another study reported a Ki value of 58.3 nM. nih.gov These values indicate a high affinity of the compound for its target. The table below summarizes the reported binding affinities of this compound and a reference compound, Prazosin.

CompoundTargetKi (nM)Reference
This compoundProstatic α1-adrenoceptors11.6 nih.gov
This compoundα1-adrenoceptors58.3 nih.gov
Prazosinα1-adrenoceptors0.43 nih.gov

Conformational Analysis and Ligand-Receptor Binding Pose Features

The three-dimensional conformation of a ligand and its binding pose within the receptor's active site are critical determinants of its biological activity. Computational methods, such as conformational analysis and detailed examination of docking results, provide valuable information on these aspects for this compound.

Conformational analysis of related piperazine (B1678402) derivatives has shown that the piperazine ring typically adopts a stable chair conformation. nih.gov In the case of this compound, this conformation is crucial for orienting the substituent groups in a manner that is favorable for binding to the adrenoceptor.

Molecular docking studies have revealed specific features of the ligand-receptor binding pose of this compound within the α1D-adrenoceptor. nih.gov The docking results for both enantiomers indicate a similar binding mode. The arylpiperazine moiety is positioned at the entrance of a hydrophobic pocket, while the naphthalene (B1677914) group extends deep into this hydrophobic region, which is surrounded by transmembrane helices 5, 6, and 7. nih.gov A key interaction involves the hydroxyl group of the ligand, which forms a hydrogen bond with the amino acid residue Glu190 located in the second extracellular loop (ECL2) of the receptor. nih.gov This interaction is thought to play a significant role in the recognition and binding to the α1D-adrenoceptor. nih.gov It has also been inferred that residues Glu190 and Thr189 are important for recognizing the α1D subtype, particularly for arylpiperazine-based antagonists. nih.gov

Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME) through Computational Methods

In the early stages of drug discovery, the prediction of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to assess its potential as a viable drug candidate. nih.govspringernature.com Computational models provide a rapid and cost-effective means to evaluate these properties for virtual or newly synthesized compounds, helping to prioritize candidates for further development. researchgate.net

Several computational tools and web servers, such as SwissADME, pkCSM, and ADMETlab, are widely used to predict the physicochemical and pharmacokinetic properties of small molecules. mdpi.com These tools employ various algorithms and models, including quantitative structure-activity relationship (QSAR) models, to estimate a range of ADME parameters. biorxiv.org

For a compound to be considered "drug-like," it should generally adhere to certain empirical rules, such as Lipinski's Rule of Five. These rules are based on the physicochemical properties of known orally active drugs and provide a qualitative assessment of a compound's potential for good oral bioavailability. The key parameters of Lipinski's Rule of Five are:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

While specific in silico ADME and drug-likeness data for this compound are not extensively reported in the available literature, computational tools can predict a comprehensive profile of its pharmacokinetic properties. The table below outlines the typical ADME parameters that are evaluated using such computational methods.

ADME PropertyPredicted ParameterSignificance
AbsorptionGastrointestinal (GI) AbsorptionPredicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityModels the permeability of the intestinal epithelial barrier.
P-glycoprotein Substrate/InhibitorPredicts interaction with efflux transporters that can limit absorption.
DistributionVolume of Distribution (VDss)Indicates the extent of drug distribution in body tissues versus plasma.
Blood-Brain Barrier (BBB) PermeabilityPredicts the ability of the compound to cross into the central nervous system.
MetabolismCytochrome P450 (CYP) InhibitionPredicts the potential for drug-drug interactions by inhibiting key metabolic enzymes.
CYP SubstrateIdentifies which CYP isoforms are likely to metabolize the compound.
ExcretionTotal ClearanceEstimates the rate of drug removal from the body.
Renal OCT2 SubstratePredicts interaction with transporters involved in renal excretion.

The application of these computational models to this compound would provide valuable insights into its likely pharmacokinetic behavior and help guide the design of new analogs with improved ADME profiles.

Analytical Characterization Methodologies for Piperazine Naphthalene Compounds

Spectroscopic Techniques for Structural Elucidation (Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. Protons on the naphthalene (B1677914) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the ethyl linker (-O-CH₂-CH₂-N) would show distinct signals, likely as triplets, in the aliphatic region. The piperazine (B1678402) ring protons would also produce signals in the aliphatic region, with their chemical shifts influenced by the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The naphthalene moiety would show several signals in the aromatic region (around δ 100-150 ppm). The two carbons of the ethyl linker and the carbons of the piperazine ring would be observed in the aliphatic region (typically δ 40-70 ppm). The carbon attached to the oxygen atom (C-O) would be shifted further downfield compared to the carbon attached to the piperazine nitrogen (C-N).

Table 1: Predicted NMR Data for this compound

NMR Type Structural Moiety Predicted Chemical Shift (ppm)
¹H NMR Naphthalene-H 7.0 - 8.5
-O-CH₂- ~ 4.2
-CH₂-N- ~ 2.9
Piperazine-H ~ 2.5 - 3.0
¹³C NMR Naphthalene-C 100 - 150
-O-CH₂- ~ 65
-CH₂-N- ~ 58

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key vibrational modes would include C-H stretching from the aromatic naphthalene ring and the aliphatic ethyl and piperazine groups. A prominent C-O-C stretching band would confirm the ether linkage. The spectrum for naphthalene shows characteristic bands for C-C stretching and C-H in-plane bending modes in the 1800-1000 cm⁻¹ region, and C-H out-of-plane bending modes between 1000-500 cm⁻¹. astrochem.org For piperazine derivatives, CH stretching vibrations are typically observed around 2800-3000 cm⁻¹. scispace.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 - 3150
Aliphatic C-H Stretching 2800 - 3000
C-O-C (Ether) Stretching 1050 - 1250
C-N Stretching 1020 - 1250

Chromatographic Separations and Purity Assessment

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction or to get a preliminary assessment of a compound's purity. libretexts.orgfishersci.com For this compound, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, acts as the mobile phase. libretexts.org The separation is based on polarity; the compound moves up the plate at a certain rate, which is quantified by the retention factor (Rf value). libretexts.org The Rf value is unique to a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unodc.org It is suitable for volatile and thermally stable compounds. While piperazines can be analyzed by GC-MS, derivatization is sometimes employed to increase volatility. rsc.orgscholars.direct The gas chromatogram would show a peak at a specific retention time for the compound. The mass spectrometer then fragments the compound and provides a mass spectrum, which is a fingerprint of the molecule. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of this compound (256.35 g/mol ) and other peaks corresponding to characteristic fragments of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for purity assessment and quantification. jocpr.com Both reversed-phase and normal-phase HPLC can be used. researchgate.net In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). qascf.com The retention time of the compound is a key parameter for its identification and purity determination. A highly pure sample will ideally show a single, sharp peak. The method can be validated for parameters like linearity, precision, and accuracy. jocpr.com

Chiral HPLC

Chiral HPLC is a specialized technique used to separate enantiomers (mirror-image isomers) of a chiral compound. phenomenex.com Since this compound is an achiral molecule (it does not have a stereocenter), it will not be resolved into different enantiomers by chiral HPLC. However, this technique would be crucial for the analysis of chiral derivatives or related compounds within the piperazine-naphthalene class that do possess chirality. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

Table 3: Chromatographic Methods for Purity Assessment

Technique Stationary Phase Mobile Phase (Typical) Information Obtained
TLC Silica Gel Hexane/Ethyl Acetate Reaction monitoring, preliminary purity (Rf value)
GC-MS DB-5ms (or similar) Helium (carrier gas) Separation of volatile components, structural info (retention time, mass spectrum)
HPLC C18 (Reversed-Phase) Acetonitrile/Water High-resolution separation, purity quantification (retention time, peak area)

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₁₆H₂₀N₂O, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values (typically within ±0.4%).

Table 4: Elemental Composition of this compound (C₁₆H₂₀N₂O)

Element Symbol Atomic Mass Number of Atoms Theoretical Mass %
Carbon C 12.01 16 74.97%
Hydrogen H 1.008 20 7.86%
Nitrogen N 14.01 2 10.93%
Oxygen O 16.00 1 6.24%

| Total | | | | 100.00% |

Preclinical Research Paradigms and Investigative Models

In Vivo Models for Pharmacological Efficacy and Mechanism Elucidation

Investigations in Specific Disease Models (e.g., pain, neurodegenerative conditions)

Information regarding the evaluation of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine in established preclinical models of pain (such as neuropathic or inflammatory pain models) or neurodegenerative conditions (such as transgenic mouse models of Alzheimer's disease) is not available in the public domain. There are no detailed research findings on its effects on disease-specific pathological markers or behavioral outcomes.

Biochemical Assays for Enzyme Inhibition and Pathway Analysis

No data from biochemical assays for this compound are available. This includes a lack of information on its potential inhibitory activity against key enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or β-secretase 1 (BACE1). Consequently, metrics like IC50 or Ki values cannot be provided. Similarly, studies analyzing the compound's impact on specific molecular or signaling pathways are absent from the available literature.

Future Perspectives and Research Directions for 1 2 Naphthalen 1 Yloxy Ethyl Piperazine

Elucidation of Underexplored Pharmacological Profiles and Specific Mechanisms of Action

A foundational step in harnessing the potential of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine is a comprehensive investigation into its pharmacological activities. The structural components of the molecule suggest several avenues for exploration. The piperazine (B1678402) moiety is known to be a key pharmacophore in agents targeting the central nervous system (CNS), often modulating monoamine pathways. researchgate.net Derivatives have been developed as antipsychotic, antidepressant, and anxiolytic drugs. researchgate.net Concurrently, substituted naphthoxyamines and other naphthalene (B1677914) derivatives have demonstrated a broad spectrum of biological effects, including antitumor, antimicrobial, and immunomodulatory properties. nih.gov

Therefore, future research should prioritize systematic screening of this compound against a diverse panel of biological targets. Initial investigations could focus on:

Central Nervous System Receptors: Profiling the compound's binding affinity for dopamine (B1211576), serotonin (B10506), and other CNS receptors is a logical starting point, given the prevalence of the piperazine scaffold in neuropharmacology. researchgate.net

Anticancer Activity: Related compounds, such as those incorporating piperazine with 1,2-benzothiazine or naphthalene moieties, have shown potential as anticancer agents, for instance, by inhibiting topoisomerase II. mdpi.comnih.gov Screening against various cancer cell lines (e.g., breast, lung, colon) is warranted to determine any antiproliferative effects.

Immunomodulatory Effects: A recently synthesized 4-naphthoxybutynylamine derivative containing a piperazine ring was found to have significant stimulatory effects on CD4+, CD8+, and myeloid cell populations during aseptic inflammation, suggesting a potential role in immunology. nih.govresearchgate.net

Upon identifying a significant biological activity, subsequent efforts must focus on elucidating the specific molecular mechanism of action. Techniques such as enzymatic assays, receptor binding studies, and cellular pathway analysis will be crucial to pinpoint the direct molecular targets and understand how the compound exerts its effects at a cellular level.

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

Once a primary pharmacological profile is established, the principles of rational drug design can be applied to synthesize novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. The versatile structure of the parent compound offers multiple sites for chemical modification. researchgate.net

Key strategies for derivative design include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the naphthalene ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein, potentially enhancing binding affinity and selectivity.

Modification of the Piperazine N4-Position: The secondary amine on the piperazine ring is a prime location for adding diverse chemical groups. For example, attaching various aryl or benzyl (B1604629) groups could introduce new interactions with the target, a strategy successfully employed in designing anticancer and CNS-active agents. nih.govnih.gov

Alteration of the Ethyl Linker: Modifying the length or rigidity of the two-carbon linker between the naphthalene and piperazine moieties could optimize the spatial orientation of these two key pharmacophores, leading to a better fit within the target's binding pocket.

A systematic approach, guided by structure-activity relationships (SAR), will be essential to identify modifications that yield the most significant improvements in therapeutic potential.

Table 1: Proposed Strategies for Rational Derivative Design

Modification Site Proposed Chemical Change Rationale for Modification
Naphthalene Ring Introduction of electron-withdrawing/donating groups Modulate electronic properties and binding interactions.
Naphthalene Ring Addition of halogens (F, Cl, Br) Enhance membrane permeability and potentially introduce specific halogen bonding interactions.
Piperazine N4-Position Addition of substituted phenyl or benzyl groups Explore new binding pockets and interactions, drawing from designs of other CNS or anticancer agents. nih.gov
Piperazine N4-Position Incorporation of heterocyclic rings Increase structural diversity and introduce additional hydrogen bond donors/acceptors.
Ethyl Linker Lengthening or shortening the chain Optimize the distance and orientation between the naphthalene and piperazine pharmacophores.

Application of Advanced Computational Approaches in Drug Discovery Pipelines

Integrating advanced computational methods into the drug discovery pipeline can significantly accelerate the development of this compound and its derivatives. These in silico tools can predict biological activities, guide rational design, and minimize the need for extensive, resource-intensive laboratory screening. rsc.org

Key computational approaches to be employed include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the parent compound and its designed derivatives against hypothesized or identified protein targets (e.g., enzymes like topoisomerase or G-protein coupled receptors). mdpi.comnih.govnih.gov Docking studies can help prioritize which derivatives are most likely to be active and should be synthesized first.

Virtual Screening: Before a specific target is known, the structure of this compound can be screened against large databases of protein structures to identify potential biological targets, thereby guiding the initial pharmacological profiling.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the stability of the compound-protein complex over time, revealing key interactions and the dynamic behavior of the molecule within the binding site. rsc.orgnih.gov

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of proposed derivatives. This allows for the early identification of candidates with poor pharmacokinetic profiles, enabling chemists to focus on compounds with a higher probability of success in later developmental stages.

Development of Targeted Therapeutic Strategies Based on Compound Mechanisms of Action

Should this compound or its optimized derivatives demonstrate significant efficacy against a disease such as cancer, future research should focus on developing targeted therapeutic strategies to maximize its impact while minimizing potential side effects. researchgate.net

Potential targeted strategies could involve:

Conjugation to Targeting Moieties: The compound could be chemically linked to a molecule that specifically recognizes and binds to markers overexpressed on diseased cells. For example, in oncology, this could involve conjugation to antibodies or ligands that target receptors unique to cancer cells.

Encapsulation in Nanodelivery Systems: Incorporating the therapeutic agent into nanocarriers, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. Furthermore, these nanocarriers can be engineered to accumulate preferentially at the disease site (e.g., a tumor) through passive mechanisms like the Enhanced Permeability and Retention (EPR) effect or by active targeting through surface functionalization.

Development of Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases, derivatives could be rationally designed to interact with multiple biological targets simultaneously. For instance, a single molecule could be engineered to inhibit a key enzyme while also blocking a signaling receptor, offering a synergistic therapeutic effect that may be more effective than single-target agents. The development of piperazine-based compounds for siRNA delivery into cancer cells highlights the potential of this scaffold in creating sophisticated, targeted systems. acs.orgnih.gov

By pursuing these interconnected research directions, the scientific community can systematically explore and potentially unlock the full therapeutic value of this compound, paving the way for the development of a new class of targeted medicines.

Table of Mentioned Compounds

Compound Name
This compound
1,2-benzothiazine
N-benzylpiperazine
Piperazine
Topoisomerase II
Doxorubicin
Amifostine
Clozapine
Vortioxetine
Buspirone

Q & A

Q. What are the recommended synthetic routes for 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of piperazine with halogenated naphthyloxyethyl precursors. For example:

  • Reactants : Piperazine + 2-(naphthalen-1-yloxy)ethyl chloride/bromide.
  • Conditions : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate piperazine and facilitate nucleophilic substitution .
  • Optimization : Elevated temperatures (60–80°C) and prolonged reaction times (6–12 hours) improve yields. Purification via column chromatography (ethyl acetate/hexane mixtures) is standard .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Elemental Analysis : Confirms empirical formula (e.g., C₁₆H₂₀N₂O).
  • Spectral Data :
    • ¹H/¹³C NMR : Identifies naphthyl protons (δ 7.2–8.3 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
    • FT-IR : Confirms ether (C-O-C, ~1250 cm⁻¹) and piperazine ring (N-H, ~3300 cm⁻¹) functionalities .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 256 [M+H]⁺) .

Q. What preliminary toxicity profiles have been reported for this compound?

Methodological Answer:

  • In Vitro Assays : Use MTT/WST-1 assays on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity. Modified derivatives with cyclodextrin show reduced toxicity (IC₅₀ > 100 µM) but lower bioactivity .
  • In Vivo Models : Acute toxicity studies in rodents (OECD 423) indicate LD₅₀ > 500 mg/kg, classifying it as "low toxicity" .

Q. What basic pharmacological activities are associated with this compound?

Methodological Answer:

  • Antiplatelet Activity : Inhibits ADP-induced platelet aggregation (IC₅₀ ~15 µM) via P2Y₁₂ receptor antagonism .
  • Local Anesthetic Potential : In infiltration anesthesia models, derivatives show prolonged latency (2–3× baseline) compared to lidocaine .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthyl or piperazine groups) influence biological activity?

Methodological Answer:

  • Key Modifications :

    Substituent Effect on Activity Reference
    β-CyclodextrinReduces toxicity but decreases bioactivity
    FluorobenzylEnhances kinase inhibition (e.g., Wee1, IC₅₀ ~0.8 µM)
    HydroxyethylIncreases hydrophilicity, altering pharmacokinetics
  • SAR Insights : Electron-withdrawing groups (e.g., -NO₂) on the naphthyl ring enhance receptor binding affinity .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., T-type calcium channels). Piperazine’s flexibility allows conformational adaptation to hydrophobic pockets .
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps ~4.5 eV) to optimize charge transfer interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns trajectories) .

Q. How should researchers resolve contradictions in reported biological data (e.g., antiplatelet vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Dependent Effects : Conduct dose-response curves (0.1–100 µM) to identify therapeutic windows. Antiplatelet activity peaks at 10 µM, while cytotoxicity emerges >50 µM .
  • Assay Variability : Standardize protocols (e.g., PRP vs. whole blood for platelet assays) to reduce inter-lab discrepancies .

Q. What formulation strategies mitigate poor solubility while preserving activity?

Methodological Answer:

  • Nanocarriers : Encapsulate in PLGA nanoparticles (EE% >80%, particle size ~150 nm) to enhance bioavailability .
  • pH Adjustment : Formulate at pH 9.2–9.6 to exploit piperazine’s pH-dependent solubility and transepithelial permeation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.